1,3-Bis(methylselanyl)propane
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Overview
Description
1,3-Bis(methylselanyl)propane is an organoselenium compound with the molecular formula C5H12Se2. It is characterized by the presence of two methylselanyl groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(methylselanyl)propane can be synthesized through the reaction of 1,3-dibromopropane with sodium methylselenolate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
BrCH2CH2CH2Br+2NaSeCH3→CH3SeCH2CH2CH2SeCH3+2NaBr
The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methylselanyl)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the selenide groups to selenols.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Diselenides or selenoxides.
Reduction: Selenols.
Substitution: Various substituted organoselenium compounds.
Scientific Research Applications
1,3-Bis(methylselanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium compounds in cancer therapy and as antioxidants.
Industry: It is used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Bis(methylselanyl)propane involves its ability to interact with various molecular targets through its selenium atoms. Selenium can form strong bonds with metals and other elements, making it useful in catalysis and other chemical processes. The compound can also undergo redox reactions, which are important in its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiopropanol: Similar in structure but contains sulfur instead of selenium.
1,3-Bis(diphenylphosphino)propane: Contains phosphorus instead of selenium and is used as a ligand in coordination chemistry
Uniqueness
1,3-Bis(methylselanyl)propane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or phosphorus analogs. Selenium’s ability to participate in redox reactions and form strong bonds with metals makes this compound particularly valuable in catalysis and other applications .
Properties
CAS No. |
6136-91-0 |
---|---|
Molecular Formula |
C5H12Se2 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
1,3-bis(methylselanyl)propane |
InChI |
InChI=1S/C5H12Se2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 |
InChI Key |
MHMWLWUYCYJNTI-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CCC[Se]C |
Origin of Product |
United States |
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